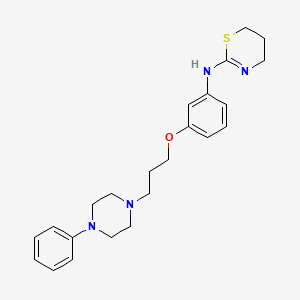
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- is a useful research compound. Its molecular formula is C23H30N4OS and its molecular weight is 410.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a sequence of multi-step reactions, typically starting with the formation of the thiazin ring. Key steps often include nucleophilic substitution reactions and cyclization processes.
Industrial Production Methods: Industrial-scale synthesis might utilize catalytic methods to optimize yields and reduce the number of steps. This could involve high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes: The compound undergoes several types of reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or reductive reagents such as sodium borohydride can be employed. Conditions often involve specific solvents and temperatures to maintain stability.
Major Products Formed: Reaction products vary, but typically include derivatives with modified functional groups that can enhance or alter the biological activity.
Scientific Research Applications
In Chemistry: Used as a building block in the synthesis of more complex molecules.
In Biology: Studied for its potential interactions with enzymes and receptors.
In Medicine: Investigated for potential pharmacological activities, such as antipsychotic or anti-inflammatory properties.
In Industry: Its derivatives might be used in the development of new materials with specialized functions.
5. Mechanism of Action: 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)- likely exerts its effects through interactions with specific molecular targets, such as neurotransmitter receptors. These interactions may modulate cellular signaling pathways, leading to physiological effects.
6. Comparison with Similar Compounds: When compared to other thiazin derivatives, this compound stands out due to its unique structural motifs that influence its biological activity. Similar compounds might include variations in the piperazinyl or phenyl groups, leading to different pharmacological profiles.
And there you have it—a comprehensive overview of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-. Anything else you want to dive deeper into?
Properties
CAS No. |
85868-64-0 |
|---|---|
Molecular Formula |
C23H30N4OS |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
N-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C23H30N4OS/c1-2-8-21(9-3-1)27-15-13-26(14-16-27)12-6-17-28-22-10-4-7-20(19-22)25-23-24-11-5-18-29-23/h1-4,7-10,19H,5-6,11-18H2,(H,24,25) |
InChI Key |
JSUULENRHMZVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC1)NC2=CC(=CC=C2)OCCCN3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















